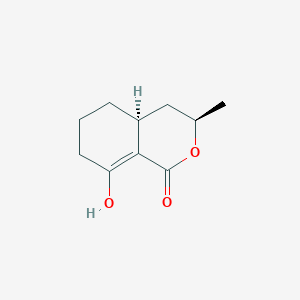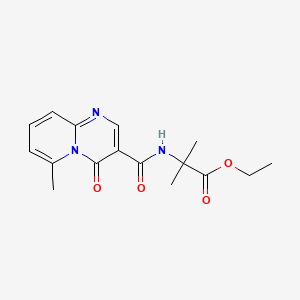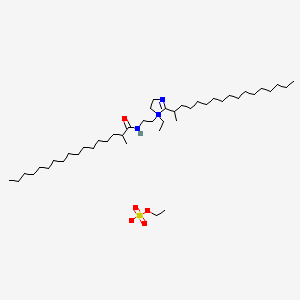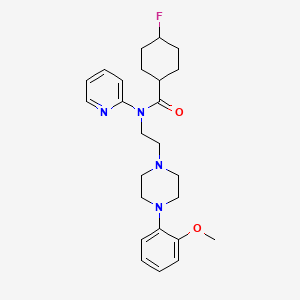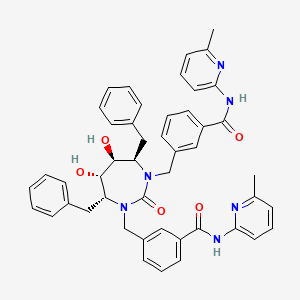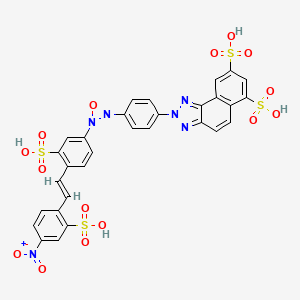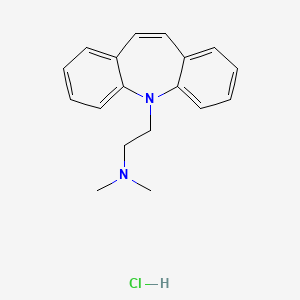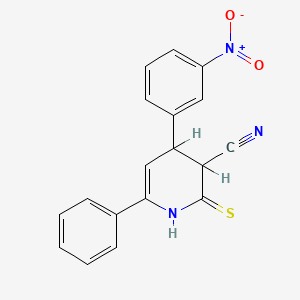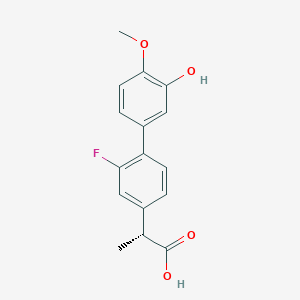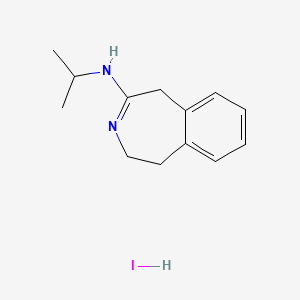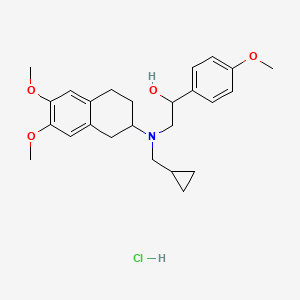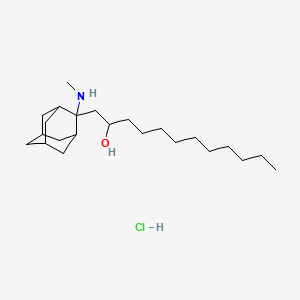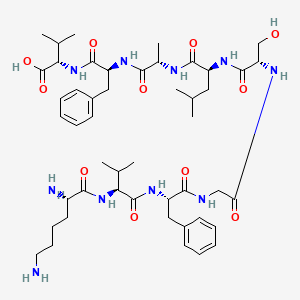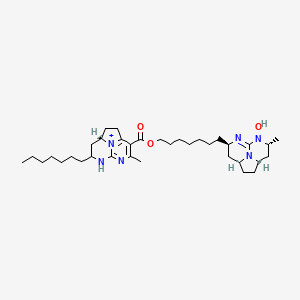
Batzelladine H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batzelladine H is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those belonging to the genus Batzella. This compound has garnered significant interest due to its unique structure and potent biological activities, including antiviral and antimicrobial properties .
Méthodes De Préparation
The synthesis of batzelladine H involves several complex steps. One approach includes the use of a diastereoselective [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines to access the stereochemically rich polycyclic guanidine cores . Another method involves the Eschenmoser sulfide contraction to elaborate glutamic acid
Analyse Des Réactions Chimiques
Batzelladine H undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of batzelladine derivatives.
Substitution: The guanidine moiety in this compound can participate in nucleophilic substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex polycyclic structures and stereoselective synthesis.
Industry: While industrial applications are limited, its unique structure and biological activities make it a compound of interest for pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of batzelladine H involves its interaction with molecular targets such as viral proteases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the replication of viruses . The exact molecular pathways and targets are still under investigation, but its ability to disrupt protein-protein interactions is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
Batzelladine H is part of a family of batzelladine alkaloids, which include batzelladines A, B, C, D, E, F, G, and I . These compounds share a similar polycyclic guanidine core but differ in their side chains and stereochemistry. This compound is unique due to its specific structural configuration and potent biological activities, particularly its antiviral properties .
Similar compounds include:
Batzelladine A: Known for its anti-HIV-1 activity.
Batzelladine B: Exhibits antimicrobial properties.
Batzelladine D: Studied for its potential in treating viral infections.
Propriétés
Numéro CAS |
188112-85-8 |
|---|---|
Formule moléculaire |
C35H57N6O3+ |
Poids moléculaire |
609.9 g/mol |
Nom IUPAC |
7-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |
InChI |
InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-30-18-19-31-32(25(3)36-34(37-26)40(30)31)33(42)44-20-13-10-7-9-12-15-27-23-29-17-16-28-21-24(2)41(43)35(38-27)39(28)29/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27-,28+,29+,30+/m1/s1 |
Clé InChI |
HKOJXFBELGWAOF-CCVDORCPSA-O |
SMILES isomérique |
CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
SMILES canonique |
CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


